1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone
Description
1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone (CAS: Not explicitly provided, molecular formula: C₁₅H₁₄O, molecular weight: 210.27 g/mol) is a biphenyl-derived acetophenone featuring a methyl substituent at the 4'-position of the biphenyl system and an acetyl group at the 2-position (ortho to the biphenyl linkage) . This compound belongs to a class of aromatic ketones widely studied for their utility in organic synthesis, particularly in cross-coupling reactions. Its synthesis typically involves palladium-catalyzed methodologies, such as Suzuki-Miyaura coupling, to assemble the biphenyl backbone . The methyl group enhances lipophilicity and may influence electronic properties, while the acetyl moiety serves as a reactive site for further functionalization.
Properties
IUPAC Name |
1-[2-(4-methylphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-9-13(10-8-11)15-6-4-3-5-14(15)12(2)16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVWZRFYXRTADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431571 | |
| Record name | 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16927-79-0 | |
| Record name | 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methylbiphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone serves as an important intermediate in the synthesis of various APIs. For instance, it can be utilized in the synthesis of analgesics and anti-inflammatory drugs. A notable example is its use in the production of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).
Case Study: Synthesis of Ketoprofen
- Methodology : The compound is synthesized through the Friedel-Crafts acylation reaction involving phenylacetic acid and acetic anhydride in the presence of a Lewis acid catalyst.
- Yield : The reaction typically achieves yields of over 85%, demonstrating its efficiency as a synthetic route.
Polymer Production
The compound is also used in the development of polymeric materials. It acts as a monomer or co-monomer in the synthesis of high-performance polymers that exhibit enhanced thermal stability and mechanical properties.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temperature | 120°C |
| Tensile Strength | 60 MPa |
| Thermal Decomposition Temp | 350°C |
Dyes and Pigments
In dye chemistry, this compound is used as a precursor for synthesizing various dyes and pigments. Its structural properties allow it to impart vivid colors and stability to dye formulations.
Organic Synthesis Reagent
The compound is widely employed as a reagent in organic synthesis. It participates in various reactions such as:
- Nucleophilic substitutions
- Electrophilic aromatic substitutions
- Condensation reactions
Example Reaction: Nucleophilic Substitution
- In this reaction, this compound can react with various nucleophiles to form substituted derivatives that are valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for interactions with hydrophobic pockets in proteins, while the ethanone group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone with structurally related biphenyl ethanones:
Key Observations :
- Substituent Effects: Methyl (Target Compound): Enhances lipophilicity and may slightly donate electrons via hyperconjugation, stabilizing the biphenyl system . Methoxy (): Strong electron-donating group (+M effect) activates the aromatic ring for electrophilic substitution but increases polarity compared to methyl .
- Positional Isomerism :
- The 2-position acetyl group in the target compound introduces steric hindrance near the biphenyl linkage, which may affect reactivity in cross-coupling or dearomatization reactions compared to 4-position isomers (e.g., 4-acetylbiphenyl) .
Biological Activity
1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone, also known as a methylated biphenyl ketone, has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to various biologically active molecules and serves as a precursor in the synthesis of more complex organic compounds. Understanding its biological activity is crucial for exploring its possible therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure consists of a biphenyl moiety substituted with a methyl group and an ethanone functional group, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in various biochemical pathways, potentially affecting cellular metabolism.
- Receptor Binding : It may interact with various receptors, modulating their activity and influencing cellular responses.
- Signal Transduction Pathways : The compound could engage in signaling pathways that regulate cell proliferation, apoptosis, or differentiation.
Table 1: Biological Activities of Related Biphenyl Compounds
| Compound Name | Activity Type | Assay Type | Reference |
|---|---|---|---|
| 4-Methylbiphenyl | Anticancer | Cell viability assays | |
| 4-Aminobiphenyl | Antioxidant | DPPH radical scavenging | |
| Biphenylacetone | Antimicrobial | Zone of inhibition |
Case Studies
A notable case study involving biphenyl derivatives demonstrated their potential in inhibiting cancer cell proliferation. For instance, compounds similar to this compound were tested against prostate cancer cell lines, revealing significant inhibitory effects on cell growth and migration. These findings suggest that modifications to the biphenyl structure can enhance biological activity.
Example Study
In a study published by the Endocrine Society, a related compound was shown to inhibit androgen receptor function in prostate cancer cells. The study utilized real-time PCR and Western blotting to assess gene expression changes upon treatment with the compound. Results indicated that the compound effectively reduced the levels of androgen receptor target genes in treated cells, highlighting its potential as a therapeutic agent for hormone-dependent cancers .
Q & A
Q. What are the common synthetic routes for 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone in academic research?
Methodological Answer: Two primary methods are employed:
- Friedel-Crafts Acylation : Reacting 4-methylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Palladium-Catalyzed Cross-Coupling : Utilizing Suzuki-Miyaura coupling between aryl halides and boronic acids to construct the biphenyl backbone, followed by ketone functionalization .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagents | Yield (%) | Key Advantages |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, acetyl chloride | 60-75 | Simplicity, single-step synthesis |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, base | 70-85 | Modularity, tolerance to substituents |
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm biphenyl connectivity (e.g., aromatic protons at δ 7.2–7.6 ppm, carbonyl carbon at δ 190–210 ppm) .
- IR Spectroscopy : Detects the carbonyl stretch (~1680–1720 cm⁻¹) and methyl group vibrations (~2850–2960 cm⁻¹) .
- X-ray Crystallography : Resolves molecular geometry and dihedral angles between aromatic rings (e.g., ~33° for biphenyl systems) .
Q. What are the typical chemical reactions this compound undergoes?
Methodological Answer:
- Oxidation : The ketone group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .
- Reduction : Sodium borohydride (NaBH₄) or LiAlH₄ reduces the ketone to a secondary alcohol .
- Derivatization : Formation of oximes (e.g., O-(2,4-dinitrophenyl)oxime) for photoredox dearomatization studies .
Advanced Research Questions
Q. How can researchers optimize the synthesis of derivatives under visible-light conditions?
Methodological Answer: Photocatalyst-free methods using DBU as both base and electron donor in CH₃CN enable visible-light-driven dearomatization. Key parameters:
- Light Source : 23 W compact fluorescent lamp (CFL).
- Solvent : Acetonitrile for optimal electron-donor-acceptor (EDA) complex formation.
- Substrate Scope : Tolerance to electron-withdrawing/donating groups on the biphenyl system .
Q. How to address contradictions in reaction outcomes when varying substituents on the biphenyl system?
Methodological Answer:
- Steric/Electronic Analysis : Compare tert-butyl (bulky) vs. methoxy (electron-donating) substituents. For example, tert-butyl groups hinder Friedel-Crafts acylation yields due to steric effects, while methoxy groups alter redox potentials in photoredox reactions .
- Computational Modeling : DFT calculations predict substituent effects on transition states and intermediate stability.
Q. What methodologies elucidate the mechanistic pathways in biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., cytochrome P450) to identify structure-activity relationships (SAR) .
- Molecular Docking : Simulate binding interactions using software like AutoDock to prioritize synthetic targets.
- Kinetic Studies : Monitor reaction rates with stopped-flow spectroscopy to distinguish competitive vs. non-competitive inhibition .
Q. How do biocatalytic methods compare to traditional chemical synthesis for enantioselective reduction?
Methodological Answer:
- Biocatalysis : Daucus carota cells reduce 4'-methylacetophenone to (S)-1-(4-methylphenyl)ethanol with >90% enantiomeric excess (ee) in aqueous media .
- Chemical Catalysis : Chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) achieve similar ee but require toxic solvents.
- Sustainability Metrics : Biocatalysis offers greener profiles (E-factor < 5 vs. >20 for chemical methods) .
Q. What analytical strategies resolve structural ambiguities in derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations in complex oxime derivatives .
- Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., [M+H]⁺ for O-(2,4-dinitrophenyl)oxime derivatives) .
- Single-Crystal Analysis : Resolves regiochemical uncertainties in cyclometalated palladacycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
